molecular formula C10H8FNO B8202530 8-Fluoro-2-methoxyquinoline

8-Fluoro-2-methoxyquinoline

Cat. No.: B8202530
M. Wt: 177.17 g/mol
InChI Key: MIOIKPFFCHXRQK-UHFFFAOYSA-N
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Description

8-Fluoro-2-methoxyquinoline (CAS 46001-36-9) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol. The compound features a methoxy group at position 2 and a fluorine atom at position 8 on the quinoline scaffold. Its synthesis typically involves reactions starting from 2-fluoroaniline and acrolein derivatives . Safety data indicate that the compound is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Quinoline derivatives are widely studied for their pharmacological and material science applications. The fluorine atom at position 8 enhances electronegativity and influences electronic distribution, while the methoxy group at position 2 contributes to steric and electronic effects, impacting reactivity and intermolecular interactions.

Properties

IUPAC Name

8-fluoro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIKPFFCHXRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Fluoro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyaniline with fluorinated reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Fluoro-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

The applications of 8-Fluoro-2-methoxyquinoline can be categorized as follows:

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand in various coordination complexes.

Biology

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, thereby exhibiting antibacterial activity similar to fluoroquinolones .

Medicine

  • Anticancer Potential : Research indicates that derivatives of this compound may have anticancer properties by inducing apoptosis in cancer cells through interference with DNA replication mechanisms. Studies have demonstrated its effectiveness against various cancer cell lines, including melanoma and breast cancer .
  • Therapeutic Applications : The compound is being explored for its therapeutic potential in treating diseases like malaria and tuberculosis, with ongoing studies focusing on its efficacy against Mycobacterium tuberculosis .

Industry

  • Dyes and Liquid Crystals : this compound finds industrial applications in producing dyes and liquid crystals due to its unique optical properties.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on different cancer cell lines. Results indicated significant activity against melanoma and breast cancer cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Research : Another study focused on the synthesis of new quinoline derivatives with insecticidal effects against malaria vectors. The findings highlighted the effectiveness of these compounds in controlling mosquito populations while also exhibiting anticancer properties .
  • Tuberculosis Inhibition : Recent research investigated arylated quinoline carboxylic acids for their inhibitory effects on Mycobacterium tuberculosis. The study found promising results with certain derivatives demonstrating effective inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 8-fluoro-2-methoxyquinoline with structurally analogous quinoline derivatives, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 2-OCH₃, 8-F 177.18 High electronegativity; potential bioactive agent
8-Bromo-2-methoxyquinoline 2-OCH₃, 8-Br 238.09 Larger atomic radius at C8; used in quantum chemistry studies
8-Chloro-2-methylquinoline 2-CH₃, 8-Cl 177.63 Chlorine increases lipophilicity; crystal structure resolved
5-Fluoro-8-methoxyquinoline 5-F, 8-OCH₃ 177.18 Altered electronic distribution due to substituent positions
8-Methoxy-2-methylquinoline 2-CH₃, 8-OCH₃ 173.21 Methoxy enhances hydrogen bonding; crystallographic data available
2-Chloro-8-fluoro-5-methoxyquinoline 2-Cl, 5-OCH₃, 8-F 211.62 Multiple substituents affect solubility and bioactivity

Structural and Electronic Differences

  • Substituent Position and Electronegativity: The 8-fluoro group in this compound increases electron-withdrawing effects compared to 8-bromo (larger, polarizable) or 8-chloro (moderately electronegative) analogs . 2-Methoxy vs. 2-Methyl: Methoxy groups donate electron density via resonance, whereas methyl groups exert steric effects without significant electronic contributions. This difference influences reactivity in cross-coupling reactions .

Crystallographic and Physicochemical Properties

  • Crystal Packing: 8-Methoxy-2-methylquinoline exhibits a planar quinoline ring with a dihedral angle of 3.7° between the methyl and methoxy groups, favoring π-π stacking . In contrast, this compound’s fluorine atom may induce C–F⋯π interactions, as seen in fluorinated quinolines like 8-(2,2,2-trifluoroethoxy)quinoline . 8-Chloro-2-methylquinoline displays shorter N⋯Cl contacts (3.298 Å) compared to fluorine analogs, affecting molecular packing .
  • Solubility and Stability :

    • Fluorine’s small size and high electronegativity improve solubility in polar solvents relative to bromine or chlorine derivatives. However, methoxy groups enhance hydrophilicity compared to methyl substituents .

Q & A

Q. What controls are essential when testing this compound as a fluorescent metal sensor?

  • Methodological Answer :
  • Include metal-free buffers (e.g., Chelex-treated PBS) and competing ions (Zn²⁺, Fe³⁺). Validate selectivity via Job’s plot analysis .

Q. How to design a robust SAR study for this compound analogs?

  • Methodological Answer :
  • Systematically vary substituents at C3/C4 (e.g., -NO₂, -NH₂) and assess logP (RP-HPLC), solubility (shake-flask method), and cytotoxicity (MTT assay) .

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